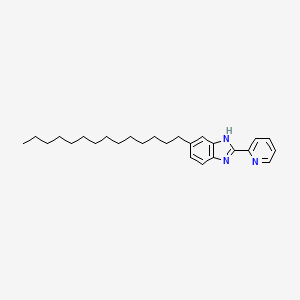![molecular formula C14H18N2O B12551544 N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide CAS No. 155778-26-0](/img/structure/B12551544.png)
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-Azabicyclo[222]octan-3-yl]benzamide is a chemical compound that features a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple precursors.
Introduction of the benzamide group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents such as benzoyl chloride and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the bicyclic ring.
Reduction: Reduction reactions can be used to modify the benzamide group or reduce any oxidized forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the bicyclic ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The benzamide group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A related compound with a similar bicyclic structure but different functional groups.
3-Quinuclidinone: Another bicyclic compound with a ketone group instead of a benzamide.
3-Oxoquinuclidine: Similar bicyclic structure with an oxo group.
Uniqueness: N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide is unique due to its specific combination of a bicyclic core and a benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
155778-26-0 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1 |
InChI Key |
MVKDKUUCCOPJSG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


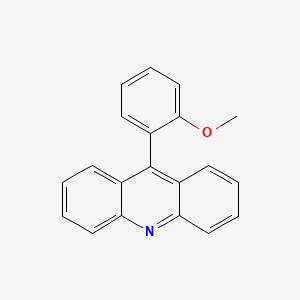
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
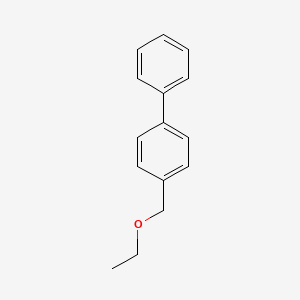
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)


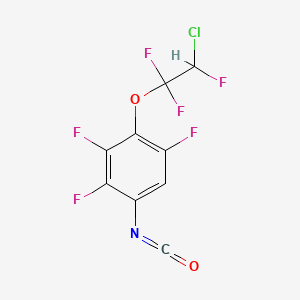
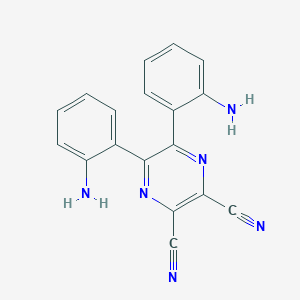
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
